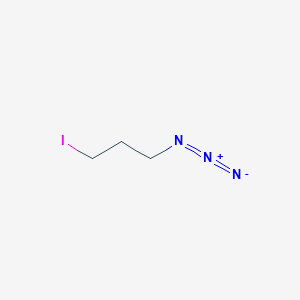

1-Azido-3-iodopropane

Descripción

Significance in Contemporary Organic Synthesis

In the realm of modern organic synthesis, 1-azido-3-iodopropane serves as a key reagent and building block. Its azide (B81097) group readily participates in "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Specifically, the azide functionality is a key component in the Huisgen 1,3-dipolar cycloaddition, a reaction that forms 1,2,3-triazoles from azides and alkynes. wikipedia.org The copper-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of click chemistry due to its high efficiency and regioselectivity. organic-chemistry.orgnih.gov

The presence of the iodo group, a halogen, provides another reactive site on the molecule. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. britannica.com This allows for the straightforward introduction of the azidopropyl group onto various molecular scaffolds. For instance, this compound can be synthesized from 1-bromo-3-chloropropane (B140262) through a two-step process involving substitution with sodium azide followed by a Finkelstein reaction with sodium iodide. luc.edunih.gov

The compound's utility is demonstrated in the synthesis of complex molecules. For example, it is used as an alkylating agent in the synthesis of 3-substituted pyrrolidin-2-ones and piperidin-2-ones. arkat-usa.org Furthermore, it has been employed in the preparation of azido-derivatized bovine serum albumin (BSA) for subsequent bioconjugation reactions. acs.orgrsc.org

Role as a Heterobifunctional Building Block

This compound is classified as a heterobifunctional building block, meaning it possesses two different reactive functional groups. acs.orgcharlotte.edu This characteristic allows for the sequential and selective reaction of each functional group, enabling the linkage of two different molecules. The azide group can be used for "click" reactions, while the iodo group can undergo nucleophilic substitution.

This dual reactivity is particularly valuable in bioconjugation, the process of linking biomolecules to other molecules, such as fluorescent dyes or drugs. charlotte.edu For example, the iodo-end of this compound can react with a nucleophilic site on a protein, introducing an azide-terminated linker. acs.org This newly introduced azide can then be used in a subsequent click reaction to attach another molecule containing an alkyne group. This strategy allows for the efficient and specific labeling and modification of biomolecules under mild conditions. acs.orgrsc.org

Historical Context of Azide-Alkyne Cycloaddition and Halogen Chemistry

The significance of this compound is rooted in the long histories of both azide-alkyne cycloaddition and organohalogen chemistry.

The thermal reaction between an azide and an alkyne to form a 1,2,3-triazole was first reported by Arthur Michael in 1893. nih.govwikipedia.org However, it was Rolf Huisgen in the mid-20th century who extensively studied and understood the scope of this 1,3-dipolar cycloaddition, which now bears his name. wikipedia.orgwikipedia.org A major breakthrough came with the independent discoveries by Valery V. Fokin, K. Barry Sharpless, and Morten Meldal of the copper(I)-catalyzed version of the reaction. wikipedia.org This catalyzed reaction, termed CuAAC, is highly efficient and regioselective, producing only the 1,4-disubstituted triazole isomer, and has become a prime example of click chemistry. nih.govwikipedia.org The development of click and bioorthogonal chemistry, including the azide-alkyne cycloaddition, was recognized with the 2022 Nobel Prize in Chemistry awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless. wikipedia.org

The field of organohalogen chemistry, which deals with compounds containing a carbon-halogen bond, also has a rich history. britannica.com The first synthesis of halocarbons dates back to the early 1800s. wikipedia.org Organohalogen compounds are important in organic synthesis because the halogen atom can serve as a functional group that can be converted into many other functional groups. britannica.com The reactivity of the carbon-halogen bond is dependent on the halogen, with the carbon-iodine bond being the most reactive among the stable halogens. britannica.com While many organohalogens are synthetic, over 2,000 have been identified as naturally occurring, produced by various organisms. britannica.combritannica.comacs.org The development of methods to form carbon-halogen bonds and to utilize them in further reactions has been a cornerstone of synthetic organic chemistry. libretexts.org

The combination of these two powerful areas of chemistry in a single molecule, this compound, provides chemists with a versatile tool for molecular assembly.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆IN₃ |

| Molecular Weight | 211.0043 g/mol |

Table 2: Synthetic Routes to this compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Bromo-3-chloropropane | 1. Sodium azide 2. Sodium iodide | This compound | nih.gov |

| 3-Azidopropyl 4-methylbenzenesulfonate (B104242) | - | This compound | chemicalbook.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H6IN3 |

|---|---|

Peso molecular |

211.00 g/mol |

Nombre IUPAC |

1-azido-3-iodopropane |

InChI |

InChI=1S/C3H6IN3/c4-2-1-3-6-7-5/h1-3H2 |

Clave InChI |

GTBCENNLSAZFSM-UHFFFAOYSA-N |

SMILES canónico |

C(CN=[N+]=[N-])CI |

Origen del producto |

United States |

Synthetic Methodologies for 1 Azido 3 Iodopropane

Alkyl Azide (B81097) Synthesis via Nucleophilic Substitution Reactions

The introduction of the azide group is typically achieved through a nucleophilic substitution (SN2) reaction, where an azide salt displaces a halide on an alkyl chain. The choice of starting material and reaction conditions is crucial for maximizing yield and minimizing byproducts.

The synthesis begins with a precursor molecule containing two different halogen atoms, which allows for selective reaction due to the different leaving group abilities of the halogens.

A common and effective strategy for synthesizing the intermediate, 1-azido-3-chloropropane (B14619145), involves the reaction of 1-bromo-3-chloropropane (B140262) with sodium azide (NaN₃). nih.govwiley-vch.deresearchgate.net In this SN2 reaction, the azide ion preferentially displaces the bromide ion, which is a better leaving group than the chloride ion.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govwiley-vch.de For instance, one procedure involves reacting 1-bromo-3-chloropropane with sodium azide in DMF at room temperature overnight. nih.gov This method yielded 1-azido-3-chloropropane as a colorless viscous liquid with a 92% yield after partitioning between ether and water. nih.gov Another approach uses DMSO as the solvent, where 1-bromo-3-chloropropane is treated with one equivalent of sodium azide. The solution is stirred for 12 hours, after which water and pentane (B18724) are added to separate the product, yielding a quantitative amount of 1-azido-3-chloropropane. wiley-vch.de In some cases, this reaction provides a mixture of 1-azido-3-chloropropane and a small amount of 1-azido-3-bromopropane (B6266201), which can be carried forward to the next step without further purification. researchgate.net

| Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Overnight | Room Temperature | 92% | nih.gov |

| Dimethyl Sulfoxide (DMSO) | 12 hours | Not Specified | Quantitative | wiley-vch.de |

| Dimethylformamide (DMF) | Not Specified | Not Specified | 95% mass balance (85:15 chloro:bromo) | researchgate.netcore.ac.uk |

The compound 1-azido-3-chloropropane, synthesized as described above, serves as the direct precursor for the final product, 1-azido-3-iodopropane. researchgate.net This intermediate is then subjected to a second nucleophilic substitution reaction where the chlorine atom is replaced by iodine.

The final step in the synthesis is the conversion of the chloropropyl group to an iodopropyl group. This is accomplished through a halogen exchange reaction, a method widely used to replace one halogen with another.

This transformation is a classic example of the Finkelstein reaction. researchgate.netorganic-chemistry.orgiitk.ac.in The Finkelstein reaction is an SN2 process that involves treating an alkyl halide with an alkali metal iodide. organic-chemistry.orgadichemistry.com The reaction's equilibrium is driven toward the desired product by exploiting the differential solubility of the metal halide salts in the chosen solvent. adichemistry.com In this case, an alkyl chloride is converted to an alkyl iodide.

The conversion of 1-azido-3-chloropropane to this compound is efficiently carried out by treating the chloro-precursor with sodium iodide (NaI) in acetone (B3395972). researchgate.netchemicalbook.com Acetone is the preferred solvent because sodium iodide is soluble in it, while the sodium chloride (NaCl) formed as a byproduct is not. adichemistry.comyoutube.com The precipitation of NaCl from the reaction mixture shifts the equilibrium, driving the reaction to completion in accordance with Le Châtelier's principle. adichemistry.com

In a typical procedure, the crude 1-azido-3-halopropane mixture is heated with sodium iodide in acetone. researchgate.net For example, reacting 1-azido-3-chloropropane with sodium iodide in acetone at 60°C for 16 hours results in an 87% yield of this compound. chemicalbook.com Another reported synthesis involves heating the crude precursor with sodium iodide in acetone at 52°C, which, after purification, provides pure this compound in an 81% isolated yield. researchgate.net

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Azido-3-chloropropane | Sodium Iodide | Acetone | 60°C | 16 h | 87% | chemicalbook.com |

| Crude 1-Azido-3-halopropane | Sodium Iodide | Acetone | 52°C | Not Specified | 81% | researchgate.net |

Halogen Exchange Reactions for Iodination

Alternative and Advanced Synthetic Routes

Beyond classical methods, the synthesis of this compound can be effectively accomplished through the use of sulfonate esters and by carefully considering the chemo- and regioselectivity of the reactions. These advanced routes offer advantages in terms of reaction control and yield.

Approaches from Sulfonate Esters (e.g., 3-azidopropyl 4-methylbenzenesulfonate)

A prominent and efficient method for the synthesis of this compound involves the nucleophilic substitution of a sulfonate ester. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups, making them ideal substrates for SN2 reactions. periodicchemistry.comlibretexts.org The general strategy involves the preparation of an azido-functionalized alcohol, followed by its conversion to a sulfonate ester, and subsequent displacement of the sulfonate group with iodide.

A key intermediate in this approach is 3-azidopropyl 4-methylbenzenesulfonate (B104242). Its synthesis typically begins with a readily available starting material, such as 3-bromo-1-propanol (B121458). The first step is the introduction of the azide group via nucleophilic substitution of the bromide. nih.govrsc.org This is often achieved by reacting 3-bromo-1-propanol with sodium azide in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water, under reflux conditions. nih.gov The resulting 3-azidopropan-1-ol (B1278768) is then converted to the corresponding tosylate. nih.gov This is accomplished by treating the alcohol with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. nih.gov

With the 3-azidopropyl 4-methylbenzenesulfonate in hand, the final step is a Finkelstein reaction to introduce the iodide. stackexchange.com This is typically carried out by reacting the tosylate with an excess of sodium iodide in a polar aprotic solvent like acetone. chemicalbook.com The reaction is driven to completion by the precipitation of the sodium tosylate byproduct, which is poorly soluble in acetone. stackexchange.comorganic-chemistry.org This method has been reported to produce this compound in high yield. chemicalbook.com

A representative reaction scheme is presented below:

Step 1: Synthesis of 3-azidopropan-1-ol Starting Material: 3-bromo-1-propanol Reagent: Sodium azide (NaN₃) Solvent: Tetrahydrofuran/Water Conditions: Reflux (80 °C), 16 hours Product: 3-azidopropan-1-ol

Step 2: Synthesis of 3-azidopropyl 4-methylbenzenesulfonate Starting Material: 3-azidopropan-1-ol Reagent: p-toluenesulfonyl chloride (TsCl) Base: Triethylamine (NEt₃) Solvent: Dichloromethane (CH₂Cl₂) Conditions: Room temperature, overnight Product: 3-azidopropyl 4-methylbenzenesulfonate

Step 3: Synthesis of this compound Starting Material: 3-azidopropyl 4-methylbenzenesulfonate Reagent: Sodium iodide (NaI) Solvent: Acetone Conditions: 60 °C, 16 hours Product: this compound (87% yield) chemicalbook.com

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product | Reported Yield |

| 1 | 3-bromo-1-propanol | Sodium azide | THF/H₂O | 80 °C, 16 h | 3-azidopropan-1-ol | 81% nih.gov |

| 2 | 3-azidopropan-1-ol | p-toluenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temperature | 3-azidopropyl 4-methylbenzenesulfonate | - |

| 3 | 3-azidopropyl 4-methylbenzenesulfonate | Sodium iodide | Acetone | 60 °C, 16 h | This compound | 87% chemicalbook.com |

While tosylates are commonly used, other sulfonate esters like mesylates can also be employed as effective leaving groups in the final iodination step. The choice of sulfonate can sometimes influence reaction rates and conditions, but the underlying principle of nucleophilic displacement remains the same.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from precursors containing multiple leaving groups necessitates careful consideration of chemo- and regioselectivity. A common and illustrative example is the synthesis starting from 1-bromo-3-chloropropane. scbt.com This route relies on the differential reactivity of the carbon-bromine and carbon-chlorine bonds towards nucleophilic substitution.

In general, the bromide ion is a better leaving group than the chloride ion in SN2 reactions. This is due to its lower basicity and greater polarizability. Consequently, the carbon-bromine bond is more readily cleaved upon attack by a nucleophile. This difference in reactivity allows for a selective, two-step synthesis of this compound.

The first step involves the selective reaction of 1-bromo-3-chloropropane with sodium azide. The azide nucleophile will preferentially displace the bromide, leading to the formation of 1-azido-3-chloropropane. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 mechanism.

The second step is a Finkelstein reaction, where the remaining chloride is exchanged for iodide. stackexchange.com This is achieved by treating 1-azido-3-chloropropane with sodium iodide in acetone. orgsyn.org The equilibrium of this reaction is driven towards the product, this compound, because sodium chloride is insoluble in acetone and precipitates out of the reaction mixture, effectively removing it from the equilibrium. stackexchange.comorganic-chemistry.org

Step 1: Chemoselective Azidation Starting Material: 1-bromo-3-chloropropane Reagent: Sodium azide (NaN₃) Solvent: Dimethylformamide (DMF) Conditions: Elevated temperature Intermediate Product: 1-azido-3-chloropropane

Step 2: Finkelstein Iodination Starting Material: 1-azido-3-chloropropane Reagent: Sodium iodide (NaI) Solvent: Acetone Conditions: 60 °C, 12 hours Final Product: this compound

| Step | Starting Material | Reagent | Key Selectivity Factor | Intermediate/Product |

| 1 | 1-bromo-3-chloropropane | Sodium azide | Bromide is a better leaving group than chloride. | 1-azido-3-chloropropane |

| 2 | 1-azido-3-chloropropane | Sodium iodide | Precipitation of NaCl in acetone drives the reaction. | This compound |

This selective approach highlights the importance of understanding leaving group abilities and reaction conditions to achieve the desired chemo- and regioselectivity in the synthesis of heterobifunctional molecules like this compound.

Reactivity and Mechanistic Investigations of 1 Azido 3 Iodopropane

Azide (B81097) Reactivity in 1,3-Dipolar Cycloaddition Reactions

The azide group of 1-azido-3-iodopropane readily participates in 1,3-dipolar cycloaddition reactions, a class of reactions that are highly efficient and selective for forming five-membered heterocyclic rings. This reactivity is central to its use in creating stable triazole linkages.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org This reaction has become a staple in various fields, including medicinal chemistry, materials science, and bioconjugation. nih.govnih.gov

The reaction of this compound with terminal alkynes under CuAAC conditions provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its broad substrate scope and high efficiency. beilstein-journals.orgorganic-chemistry.org The process is tolerant of a wide array of functional groups and can be conducted in various solvents, including aqueous media, which is particularly advantageous for biological applications. beilstein-journals.orgnih.gov For instance, this compound has been successfully used to derivatize biomolecules like bovine serum albumin (BSA) to introduce azide functionalities for subsequent ligation. nih.govuga.edu The reaction's efficiency is highlighted by its ability to proceed to high conversion, often with simple purification procedures. organic-chemistry.org

The CuAAC reaction's rate is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, by a factor of up to 10⁷. beilstein-journals.orgorganic-chemistry.org This dramatic rate enhancement allows the reaction to be performed at room temperature with short reaction times. nih.gov The resulting triazole ring is chemically stable, making it a robust linker in various applications. nih.gov

Table 1: Examples of CuAAC Reactions Involving Azide-Functionalized Molecules

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |

| Azido-derivatized BSA | Alkyne-functionalized dye | CuSO₄, TBTA, TCEP | Labeled Protein | beilstein-journals.org |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-TBTA-κ⁴N₂,N₃,N₃',N₃'')₂][BF₄]₂ | 1,4-disubstituted triazole | beilstein-journals.org |

| 1-Azido-3-iodobicyclo[1.1.1]pentane | Various alkynes | Cu(I) | BCP triazole building blocks | chemrxiv.org |

| β-1'-azido sugar moieties | Various alkynes | Cu(I) | Modified nucleosides | nih.gov |

A variety of catalytic systems are employed for CuAAC reactions. mdpi.com A common and highly effective system involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. beilstein-journals.orgglenresearch.combroadpharm.com To enhance the efficacy and stability of the catalytically active Cu(I) species, a stabilizing ligand is often included. glenresearch.combroadpharm.com

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, thereby accelerating the reaction. beilstein-journals.orgglenresearch.comrsc.org The Cu(I)-TBTA complex is a highly active catalyst for the cycloaddition. rsc.org Typically, the reaction is performed by pre-complexing CuSO₄ with TBTA, followed by the addition of the azide and alkyne substrates, and finally, the initiation of the reaction with sodium ascorbate. broadpharm.com This procedure is robust and tolerates a pH range of 4 to 12. beilstein-journals.org

Other ligands, such as water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), have been developed to improve performance in aqueous and biological systems. broadpharm.com Additionally, newer catalytic systems, like those using sulfated tris(triazolylmethyl)amine-based ligands (e.g., BTTPS), have shown even faster kinetics. nih.gov

Table 2: Common Catalytic Systems for CuAAC

| Copper Source | Reducing Agent | Ligand | Key Features | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | Standard, effective, stabilizes Cu(I) | beilstein-journals.orgglenresearch.combroadpharm.com |

| CuBr | None (Direct use of Cu(I)) | TBTA | Requires freshly prepared, degassed solutions | glenresearch.com |

| CuSO₄ | Sodium Ascorbate | THPTA | Water-soluble, biocompatible | broadpharm.com |

| CuSO₄·5H₂O | Sodium Ascorbate | BTTPS | Fast kinetics, improved biocompatibility | nih.gov |

| Cu/Fe bimetallic system | None (Iron acts as scavenger) | None | Low copper contamination | organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. nih.govmagtech.com.cn The reaction is driven by the ring strain of a cyclic alkyne, which significantly lowers the activation energy of the cycloaddition. d-nb.infonih.gov This allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. nih.govrsc.org

SPAAC provides a powerful tool for catalyst-free ligation. nih.govresearchgate.net The reaction involves an azide, such as the one in this compound, and a strained cyclooctyne (B158145) derivative, like azadibenzocyclooctyne (ADIBO) or bicyclo[6.1.0]non-4-yne (BCN). nih.govnih.gov The high reactivity of these strained alkynes enables efficient conjugation under mild, biocompatible conditions. magtech.com.cnnih.gov For example, this compound has been used to introduce azide groups onto bovine serum albumin (BSA), which can then be conjugated using SPAAC. nih.govacs.org The reaction is highly selective, as neither the azide nor the cyclooctyne functionalities are typically found in biological systems. nih.gov The resulting triazole linkage is stable, and the reaction proceeds with high atom efficiency. nih.gov The rate of SPAAC can be very fast, with second-order rate constants reaching up to 34 M⁻¹s⁻¹. uga.edud-nb.info

An advanced application of SPAAC involves sequential "click" and "photo-click" methodologies, which allow for the controlled, stepwise ligation of multiple components. nih.gov This strategy often employs a heterobifunctional linker containing two different cyclooctyne moieties. One end of the linker, for instance, could be an active cyclooctyne like ADIBO, which readily reacts with an azide via SPAAC. nih.govresearchgate.net The other end could feature a "caged" or photo-activatable cyclooctyne, such as a cyclopropenone-masked dibenzocyclooctyne (photo-DIBO), which is inert to azides in its initial state. nih.govresearchgate.net

The process begins with the first SPAAC reaction, where an azide-functionalized molecule, prepared using a reagent like this compound, is ligated to the active end of the linker. nih.govacs.org Following this initial conjugation, the second cyclooctyne is "unmasked" by exposure to light of a specific wavelength (e.g., 350 nm UV light). nih.govresearchgate.net This photo-activation generates a reactive cyclooctyne that can then participate in a second SPAAC reaction with a different azide-tagged molecule. nih.gov This sequential approach provides spatiotemporal control over the ligation process, enabling the construction of complex molecular architectures and the immobilization of molecules onto surfaces in a controlled manner. nih.govresearchgate.netacs.org

Iodide Reactivity in Organic Transformations

The carbon-iodine bond in this compound is the primary site for its participation in nucleophilic substitution reactions. The iodide ion is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.

Halogen exchange represents a fundamental method for functional group interconversion, and this compound is often synthesized via such a process. The Finkelstein reaction is a classic and widely used example, involving the conversion of an alkyl chloride or bromide into an alkyl iodide. wikipedia.org This SN2 reaction is typically conducted by treating the corresponding 1-azido-3-chloropropane (B14619145) or 1-azido-3-bromopropane (B6266201) with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.org

The reaction's success is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates from the solution. wikipedia.orgic.ac.uk This removal of a product from the equilibrium drives the reaction to completion, ensuring a high yield of the desired this compound. wikipedia.org The mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where the iodide ion performs a backside attack on the carbon atom bonded to the chlorine or bromine atom. organic-chemistry.orgiitk.ac.in

A typical synthesis is the reaction of 3-azidopropyl 4-methylbenzenesulfonate (B104242) with sodium iodide in acetone at 60°C for 16 hours, which results in an 87% yield of this compound. chemicalbook.com

The high reactivity of the iodide as a leaving group makes this compound an effective alkylating agent for a variety of nucleophilic substrates. This allows for the introduction of a 3-azidopropyl chain, a valuable linker in medicinal chemistry and materials science due to the azide's utility in "click" chemistry.

A notable example is the alkylation of the fluorescent dye cs124CF3. iitk.ac.in The reaction of the anionic form of cs124CF3 with this compound yields two isomeric products. The alkylation occurs at two different nucleophilic sites within the substrate: the N1 nitrogen and the 2-oxygen, in a 3:1 ratio. iitk.ac.in This reaction highlights the utility of this compound in modifying complex molecules to introduce a bioorthogonal azide handle.

| Substrate | Alkylating Agent | Products | Ratio (N1:O2) |

| cs124CF3 (anionic form) | This compound | N1-alkylated cs124CF3, O2-alkylated cs124CF3 | 3:1 iitk.ac.in |

Other research has demonstrated the use of this compound to alkylate different types of nucleophiles. For instance, it has been used in the synthesis of 3-substituted pyrrolidin-2-ones by alkylating malonic esters. nih.gov It has also been employed to alkylate adenosine (B11128) at the N1 position, although the lower electrophilicity of iodoalkanes compared to reagents like propargyl bromide can result in lower yields. uni-muenchen.de

Dual Functionality and Orthogonal Reactivity

The presence of both an azide and an iodide group on the same three-carbon chain gives this compound its most powerful synthetic feature: dual and orthogonal reactivity. acs.org This means that each functional group can be addressed with high selectivity in the presence of the other, allowing for the stepwise construction of complex molecular architectures. The azide group is generally stable under conditions used for nucleophilic substitution at the iodo-substituted carbon, while the carbon-iodine bond is unreactive under the conditions of azide-specific reactions like cycloadditions.

The orthogonal nature of the two functional groups is ideal for sequential reaction strategies. A researcher can first utilize the reactivity of the iodide and then, in a subsequent step, carry out a transformation on the azide group, or vice versa.

An illustrative example involves a "Sequential 'Click' – 'Photo-Click'" strategy for cross-linking biomolecules. rsc.org In this study, bovine serum albumin (BSA) was first treated with this compound to install azide functionalities onto the protein via alkylation of its nucleophilic residues. This azido-derivatized BSA was then conjugated to a bifunctional cross-linker via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click reaction. rsc.org This initial "click" reaction selectively consumed the azide introduced by this compound, leaving the second part of the cross-linker available for a subsequent light-activated "photo-click" reaction with another molecule. rsc.org This demonstrates a clear sequential process where the reactivity of the azido (B1232118) group is harnessed after the initial alkylation step.

Chemoselectivity is the ability to react one functional group in the presence of other, different functional groups. This compound exhibits excellent chemoselectivity in complex molecular settings. The iodide can be selectively displaced by a nucleophile without affecting the azide. Subsequently, the azide can be selectively transformed, for example, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a Staudinger ligation, without disturbing the newly formed bond. scispace.com

The alkylation of the cs124CF3 dye is a prime example of this chemoselectivity. iitk.ac.in The iodide is selectively displaced by nitrogen or oxygen nucleophiles of the dye, while the azide group remains intact. The resulting azido-derivatized probes are then ready for "click" reactions with alkyne-containing molecules, demonstrating yields greater than 95% for this subsequent step. iitk.ac.in This strategy allows for the modular assembly of complex bioconjugates. Similarly, the related compound 1-azido-3-iodobicyclo[1.1.1]pentane has been used to synthesize various building blocks through sequential click reactions and Sonogashira couplings, further underscoring the synthetic power of the azido-iodo motif. researchgate.net

Theoretical and Computational Mechanistic Studies

While specific computational studies focusing exclusively on this compound are not extensively documented, theoretical investigations into its characteristic reactions provide significant mechanistic insights. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of both the Finkelstein reaction and azide-alkyne cycloadditions.

Theoretical calculations on the Finkelstein reaction have analyzed the Gibbs free energies to understand the contributions of different halides and solvents to the reaction equilibrium and rate. researchgate.net These studies confirm the SN2 nature of the reaction and help explain the driving force behind the halogen exchange. iitk.ac.inresearchgate.net

The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for the azide group, has been extensively studied using DFT. rsc.org These computational studies support a stepwise mechanism and have been used to understand the effect of different copper ligands on the catalytic cycle for forming the 1,4-disubstituted triazole product. rsc.orgorganic-chemistry.org Likewise, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields 1,5-disubstituted triazoles, has also been mechanistically detailed through DFT calculations. rsc.org These theoretical models are crucial for optimizing reaction conditions and designing new catalysts for reactions involving the azide functionality of molecules like this compound.

Quantum Computational Analysis in Cycloaddition Pathways

A comprehensive review of available scientific literature reveals a notable absence of specific quantum computational analyses focused on the cycloaddition pathways of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of 1,3-dipolar cycloadditions, dedicated studies on this particular compound are not present in the reviewed search results. nih.govnih.gov

Quantum computational studies in the field of cycloadditions involving azides typically provide deep insights into reaction mechanisms, transition states, and the factors governing regioselectivity. nih.govnih.govrsc.org These analyses often involve the calculation of activation energies, reaction enthalpies, and the geometries of transition state structures. For instance, DFT calculations have been successfully employed to elucidate the mechanisms of copper-catalyzed azide-alkyne cycloadditions (CuAAC), metal-free cycloadditions, and reactions involving various substituted azides. nih.govrsc.orgrsc.org The insights gained from such computational work are invaluable for understanding reaction outcomes and for the rational design of new synthetic methodologies. nih.gov

In the context of related compounds, research has explored the cycloaddition reactions of other organic azides. For example, computational studies on aryl azides have shed light on the regiochemistry of their cycloaddition with iodoalkynes, revealing the role of binuclear copper transition states. rsc.org Similarly, the reactivity of vinyl azides in [3+2] cycloaddition reactions has been investigated through quantum computational analysis, providing support for the proposed reaction mechanisms. researchgate.netresearchgate.net Furthermore, DFT has been used to study the cycloaddition of azides with strained cycloalkynes, a reaction of significant interest in bioorthogonal chemistry. nih.gov

Although this compound is utilized in synthetic applications like click chemistry, the detailed quantum computational analysis of its behavior in cycloaddition reactions remains an unaddressed area in the scientific literature found. researchgate.netuga.edu The presence of the iodo-substituent introduces an element that could influence the electronic properties and reactivity of the azide group, making it an interesting candidate for future computational investigation. Such studies would be instrumental in providing a detailed, molecular-level understanding of its cycloaddition pathways and could facilitate the expansion of its synthetic utility.

Applications of 1 Azido 3 Iodopropane in Advanced Chemical Synthesis

Construction of Complex Molecular Architectures

The dual reactivity of 1-azido-3-iodopropane enables its use as a versatile linker for assembling complex molecules in a controlled and stepwise manner.

The azide (B81097) functionality of this compound is frequently utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. smolecule.comorganic-chemistry.org This reaction is exceptionally efficient and regiospecific, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazole rings. organic-chemistry.org The process allows for the modular assembly of complex molecules by first attaching the iodo- end of the compound to a molecular scaffold via nucleophilic substitution. The remaining azide group is then available to "click" with a terminal alkyne on a second molecule. This strategy provides a highly reliable method for covalently linking different molecular components, serving as a versatile building block in the synthesis of intricate chemical structures. smolecule.com The stability and biocompatibility of the resulting triazole linkage make this approach particularly attractive in medicinal chemistry and materials science. smolecule.comorganic-chemistry.org

The orthogonal nature of the iodo and azido (B1232118) groups makes this compound an ideal reagent for creating multifunctionalized scaffolds. The iodo group can undergo nucleophilic substitution or halogen exchange reactions to introduce one type of functionality, while the azide group remains inert until it is specifically targeted in a subsequent click reaction. smolecule.com This allows chemists to introduce diverse functional groups onto a central structure in a highly controlled sequence. For instance, a scaffold can be first alkylated using the iodo- end of this compound. The newly installed azide can then be used as a handle for attaching another molecule bearing an alkyne group. This stepwise approach is fundamental to building molecules with multiple, precisely positioned functionalities for applications in drug discovery and materials development. smolecule.com

Role in Probe and Bioconjugate Chemistry

The ability to link molecules together under mild, often aqueous, conditions makes this compound a key reagent in the field of bioconjugation, where it is used to create probes for imaging and diagnostics.

This compound is instrumental in synthesizing advanced chemical probes and ligands by linking fluorophores, chelating agents, or other reporter molecules to biomolecules or synthetic scaffolds. researchgate.netresearchgate.net

Molecular beacons are oligonucleotide probes designed with a hairpin-like structure that contains a fluorophore on one end and a quencher on the other. protocols.io In the absence of a target sequence, the hairpin structure holds the fluorophore and quencher in close proximity, preventing fluorescence. This compound has been used in the synthesis of lanthanide-based molecular beacons. In one strategy, a fluorescent lanthanide chelate was first alkylated with this compound to install a reactive azide handle. researchgate.netresearchgate.net This azido-functionalized probe was then covalently linked to an alkyne-derivatized oligonucleotide using a click reaction. researchgate.netresearchgate.net This final conjugation step was reported to be highly efficient, with yields greater than 95%, demonstrating the reliability of this method for constructing sophisticated diagnostic tools. researchgate.netresearchgate.net

A significant application of this compound is the functionalization of proteins and other biomolecules with azide groups for subsequent bioorthogonal ligation. acs.org Bovine serum albumin (BSA) has been successfully derivatized by treatment with this compound. acs.orgrsc.org In this process, the iodo- end of the reagent reacts with nucleophilic amino acid residues on the protein surface, covalently attaching the azidopropyl group while leaving the azide available for further reactions. acs.orguga.edu

Research has shown that the extent of labeling can be controlled by adjusting reaction conditions. For example, reacting BSA with this compound at a pH of 8.1 results in a mixture of protein molecules with varying numbers of attached azide groups. uga.edu The resulting azido-BSA is a versatile platform that can be subsequently "clicked" with other molecules, such as fluorescent dyes or biotin, for detection and imaging applications. acs.orgrsc.org

Table 1: Distribution of Azide Labels on BSA after Derivatization This table summarizes the product distribution from the reaction of BSA with this compound as described in research findings. uga.edu

| Product | Percentage of Total BSA |

| Unmodified BSA | 60% |

| BSA with one azide group | 24% |

| BSA with two azide groups | 10% |

| BSA with three azide groups | 4% |

| BSA with four azide groups | 2% |

Integration into Bicyclo[1.1.1]pentane (BCP) Frameworks

The bifunctional nature of this compound, featuring both an azide and an iodo group, makes it a valuable reagent for the construction of complex molecular architectures involving bicyclo[1.1.1]pentane (BCP). The BCP unit is of significant interest in medicinal chemistry and materials science as it is considered a rigid, non-aromatic bioisostere for phenyl rings and other groups. nih.govresearchgate.netrsc.org The primary method for integrating the azidopropyl moiety from this compound into BCP frameworks is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgorganic-chemistry.org

BCP Triazole Building Block Synthesis

This compound is a key reactant for synthesizing BCP-triazole building blocks. In a typical synthetic approach, a BCP core functionalized with a terminal alkyne serves as the starting material. This alkyne-functionalized BCP is then reacted with this compound in a CuAAC reaction. chemrxiv.orgorganic-chemistry.org The reaction, typically catalyzed by a copper(I) source (such as CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), proceeds under mild conditions to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org

This process covalently links the BCP core to a propyl chain via the triazole, resulting in a new building block that possesses a terminal iodide. This terminal iodide is a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Sonogashira, Suzuki) or nucleophilic substitutions, thus allowing for the modular construction of more complex BCP derivatives. chemrxiv.org The synthesis of such BCP-triazole systems is crucial for developing novel compounds for medicinal and materials chemistry applications. chemrxiv.orgchemrxiv.org

Appending Chromophoric Moieties to BCP Cores (e.g., porphyrins)

The same CuAAC methodology can be extended to attach large, functional molecules like chromophores to BCP cores, using this compound as a linker. Research has demonstrated the successful attachment of porphyrin and BODIPY dyes to BCP scaffolds to create donor-acceptor systems and molecular rods. chemrxiv.orgchemrxiv.orgnih.gov

A versatile strategy involves a two-step process:

An alkyne-functionalized chromophore, such as ethynyl-porphyrin, is first reacted with this compound via a CuAAC reaction. This step creates a new molecule where the chromophore is linked to an iodopropyl group through a triazole ring.

The resulting chromophore-triazole-iodopropane conjugate can then be attached to the BCP core. The terminal iodide provides a reactive site for coupling to a suitably functionalized BCP, for instance, via a Sonogashira coupling reaction if the BCP contains a terminal alkyne, or other cross-coupling methods. chemrxiv.org

This modular approach allows for the systematic construction of complex BCP-chromophore arrays, where the BCP unit acts as a rigid spacer or a modulator of electronic properties. chemrxiv.orgchemrxiv.org

Contributions to Drug Discovery and Medicinal Chemistry Methodologies

This compound serves as a versatile tool in medicinal chemistry, enabling the synthesis and modification of molecular structures for therapeutic applications. Current time information in Bangalore, IN. Its ability to participate in both alkylation and cycloaddition reactions allows for the straightforward introduction of azido- and iodo-functionalities that can be used for scaffold derivatization and bioconjugation.

Scaffold Derivatization for Pharmacophore Exploration

A molecular scaffold is the core structure of a molecule that can be systematically decorated with different functional groups to explore its pharmacological potential, a process known as pharmacophore exploration. rsc.org this compound has been used effectively for the derivatization of core scaffolds to generate novel analogues with potential biological activity.

A notable example is the synthesis of a racemic spiroimine, a pharmacophore that has been shown to be critical for the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs). chemrxiv.org In this synthesis, this compound was used as an alkylating agent to modify a diketone precursor. The reaction proceeds through the alkylation of the diketone with this compound in the presence of a base, followed by a series of transformations including protection of a ketone, reduction of the azide, and subsequent cyclization to form the final spiroimine scaffold. chemrxiv.org This demonstrates the utility of this compound in building complex heterocyclic scaffolds from simpler starting materials.

Synthesis of Biologically Relevant Conjugates (e.g., SAM-Adenosine Analogues)

The compound is instrumental in synthesizing complex biomolecular analogues designed to study or inhibit enzymatic processes. A key area of application is the synthesis of bisubstrate analogues of S-adenosyl-L-methionine (SAM), a universal methyl donor in countless biological reactions. nih.govrsc.orgresearchgate.net These analogues are designed to mimic the transition state of methylation reactions catalyzed by methyltransferases (MTases) and can serve as valuable tools for structural biology and as potential inhibitors. rsc.org

In a published synthetic route, this compound (referred to as 3-azido-iodopropane) was used to directly alkylate adenosine (B11128) at the N1 position without the need for protecting groups on the ribose sugar. rsc.orgresearchgate.net This reaction, while yielding the desired 1-N-(3-azidopropyl)adenosine product in modest amounts, provides a crucial intermediate. rsc.orgresearchgate.net This intermediate, which now contains a terminal azide, can then be joined with an alkyne-functionalized SAM analogue fragment via a CuAAC "click" reaction to form the final SAM-adenosine conjugate. rsc.orgresearchgate.net These conjugates, featuring a triazole linker, are designed to target m¹A RNA MTases. rsc.org

| Reactant 1 | Reactant 2 | Equivalents of Reactant 2 | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Adenosine | This compound | 5 | DMF | 1-N-(3-azidopropyl)adenosine | 6% | rsc.orgresearchgate.net |

Utility in Materials Science

In materials science, this compound is used to synthesize functional molecules that can be incorporated into larger systems to bestow specific properties, such as luminescence. organic-chemistry.orgCurrent time information in Bangalore, IN. Its bifunctionality allows it to act as a bridge, connecting different molecular components.

A clear application is in the development of X-ray radioluminescent materials. organic-chemistry.org In one study, this compound was used to synthesize an azide-functionalized naphthalimide dye (AzNap). This was achieved by reacting 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with this compound. organic-chemistry.org The resulting AzNap molecule contains an azide group, which can then be "clicked" onto alkyne-functionalized polymer particles within a hydrogel using a CuAAC reaction. This covalent attachment allows the dye's fluorescent properties to be integrated into the material, enabling the hydrogel to emit light upon X-ray stimulation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | This compound | Potassium carbonate | DMF | 80°C | 4 hours | 2-(3-azidopropyl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (AzNap) | 64% | organic-chemistry.org |

Incorporation of Triazole Units for Enhanced Properties

The introduction of 1,2,3-triazole moieties into molecular structures is a widely adopted strategy to improve properties such as thermal stability, polarity, and biological activity. The most prominent method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org In this context, this compound serves as a key reagent, providing the azido functionality for the cycloaddition reaction.

The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but an active component that can enhance the performance of the final molecule. organic-chemistry.org For instance, polymers synthesized with a high density of 1,2,3-triazole units in their backbone have been shown to possess strong dipole-dipole interactions. mdpi.com This characteristic can lead to novel material properties, such as the ability of certain polyanions with dense triazole backbones to selectively adsorb metal ions like Fe³⁺. mdpi.com

In the realm of biological chemistry, this compound is utilized to modify biomolecules, thereby imparting new functionalities. A notable example is the derivatization of bovine serum albumin (BSA) with this compound. acs.org This process attaches the azidopropyl group to the protein, which can then be "clicked" with an alkyne-containing molecule, demonstrating a powerful method for bioconjugation. acs.org The stability and biocompatibility of the triazole linkage are advantageous for creating sophisticated bioconjugates for various applications, including diagnostics and drug delivery. rsc.org

| Application Area | Molecule Type | Enhanced Property | Reference |

| Material Science | Polymers | Strong dipole-dipole interactions, Metal ion adsorption | mdpi.com |

| Bioconjugation | Proteins (e.g., BSA) | Introduction of a "clickable" handle for functionalization | acs.org |

| Medicinal Chemistry | Small molecules | Potential for improved biological activity (e.g., trypanocidal) | nih.gov |

Novel Reaction Development

Beyond its use in established click chemistry, this compound is implicated in the development of new synthetic methodologies. Its unique combination of functional groups allows it to participate in novel cycloaddition and heterocyclic forming reactions.

N-Vinyl Amide Synthesis via Azide-Enolate Cycloaddition

A recently developed method for the synthesis of N-vinyl amides proceeds through an azide-enolate [3+2] cycloaddition. researchgate.netnih.gov This reaction represents an unexpected and direct route to this important class of compounds, which are valuable monomers for polymers used in fields like drug formulation and tissue engineering. researchgate.net

The general mechanism is proposed to involve the in-situ generation of a vinyl azide, which then undergoes a [3+2] cycloaddition with an enolate. nih.govresearchgate.net This is followed by a rearrangement and the extrusion of nitrogen gas to yield the N-vinyl amide product. researchgate.net While the literature primarily describes the reaction with in-situ generated vinyl azides, the use of alkyl azides like this compound as precursors in such transformations is a subject of interest. The reaction of enolates with alkyl azides is known, and under the appropriate base-catalyzed conditions, an elimination reaction could potentially form the necessary vinyl azide intermediate from a precursor like this compound.

Proposed Reaction Scheme for N-Vinyl Amide Synthesis

| Step | Description |

|---|---|

| 1 | Formation of an enolate from an aldehyde or ester using a base. |

| 2 | Reaction of the enolate with a vinyl azide in a [3+2] cycloaddition to form a triazoline intermediate. |

| 3 | Rearrangement and extrusion of N₂ from the triazoline to yield the final N-vinyl amide product. |

This table outlines the general mechanism reported in the literature. researchgate.netresearchgate.net

Synthesis of Heterocyclic Compounds (e.g., Chromen-2-one-Triazoles)

The synthesis of complex heterocyclic structures is another area where the reactivity of this compound is exploited. One specific example is its reaction with ketone enolates to form substituted triazolines. amazonaws.com In a documented procedure, this compound reacts with the enolate of norcamphor, leading to the formation of a tetracyclic triazoline derivative in high yield. amazonaws.com This reaction proceeds via an initial electrophilic attack of the azide on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent nucleophilic substitution of the iodine atom. amazonaws.com

This type of reactivity highlights the potential of this compound in constructing diverse heterocyclic systems. While direct synthesis of chromen-2-one-triazoles using this compound is not explicitly detailed in the surveyed literature, the principles of click chemistry are widely applied to link chromen-2-one (coumarin) scaffolds with triazole rings to generate compounds with significant biological activity, such as potent antitubercular agents. nih.gov The general strategy involves reacting an alkyne-functionalized chromen-2-one with an azide, a role for which this compound is well-suited, to form the desired chromen-2-one-triazole conjugate.

Documented Reaction of this compound with a Ketone Enolate

| Reactants | Product Type | Yield | Reference |

|---|

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and High-Throughput Synthesis

The demand for rapid synthesis and screening of diverse chemical libraries in drug discovery has spurred the integration of key reagents with automated platforms. nih.gov 1-Azido-3-iodopropane is a prime candidate for inclusion in high-throughput synthesis (HTS) workflows due to the robust and predictable reactivity of its azide (B81097) group in "click" reactions. nih.gov

Flow chemistry and robotic synthesis platforms allow for the systematic and parallel synthesis of large numbers of compounds. chimia.ch In this context, this compound can be used as a foundational scaffold. Its azide handle allows for its conjugation to a wide array of alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the iodopropyl group can be used for subsequent diversification reactions. The amenability of these reactions to automated processes facilitates the creation of extensive small-molecule libraries for screening against biological targets like enzymes. nih.govchimia.ch The ultimate goal is to streamline the postsynthesis workflow, which includes purity analysis, structure confirmation, and quantification, often managed by sophisticated software and robotic systems. chimia.ch

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govcas.org The azide group is a premier bioorthogonal handle due to its small size, stability, and selective reactivity. nih.gov Reactions such as the Staudinger ligation and various forms of azide-alkyne cycloaddition have become fundamental tools in chemical biology. nih.govnih.govmdpi.com

This compound serves as a critical reagent for installing the azido-propyl moiety onto molecules of interest, thereby preparing them for bioorthogonal conjugation. A notable application involves the synthesis of click-reactive fluorescent probes. For instance, this compound has been used to alkylate fluorescent coumarin (B35378) derivatives to create azido (B1232118) probes. researchgate.net These probes can then be "clicked" onto alkyne-modified biomolecules, such as oligonucleotides, to produce highly specific molecular beacons for imaging and sensing applications. researchgate.net The efficiency of these click reactions often exceeds 95%, as determined by HPLC analysis. researchgate.net

Future applications are focused on expanding this utility to visualize a wider range of biological molecules, such as glycans on cell surfaces, and to develop novel drug delivery systems where drugs are assembled from smaller precursors in situ to enhance efficacy and reduce toxicity. cas.orgmdpi.com

Development of Sustainable Synthetic Routes

While effective, traditional synthetic routes to this compound and other azides often rely on reagents and solvents with environmental or safety concerns. A key focus of modern chemistry is the development of more sustainable, or "green," processes. The principles of green chemistry favor atom-economical reactions, the use of aqueous or solvent-free conditions, and the avoidance of hazardous reagents. baseclick.eu

One documented method for synthesizing this compound involves the reaction of 3-azidopropyl 4-methylbenzenesulfonate (B104242) with sodium iodide in acetone (B3395972), achieving an 87% yield after 16 hours at 60°C. chemicalbook.com Another approach involves the in situ generation of the iodide from a chloro-precursor using sodium iodide, followed by reaction with sodium azide. orgsyn.org

Future research aims to improve upon these methods by exploring metal-free catalysis and reducing waste. rsc.org The subsequent use of this compound in azide-alkyne cycloadditions is already considered a green reaction due to its high atom economy (producing no side products) and its ability to be performed in aqueous environments, thus reducing the reliance on organic solvents. baseclick.eu

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-azidopropyl 4-methylbenzenesulfonate | sodium iodide | acetone | 60°C | 16 h | 87% | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring

Precise monitoring and characterization are essential for optimizing reactions involving this compound and its derivatives. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. For the closely related 1-azido-3-chloropropane (B14619145), ¹H NMR shows distinct triplets for the methylene (B1212753) groups adjacent to the azide and chloride, while ¹³C NMR provides signals for each of the three carbon atoms in the propane (B168953) chain. Similar patterns are expected for this compound, with shifts influenced by the different electronegativity of iodine. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, and Gas Chromatography-Mass Spectrometry (GC-MS) can identify reaction byproducts.

For monitoring reaction progress and purity, High-Performance Liquid Chromatography (HPLC) is invaluable, particularly in quantifying the high yields of bioorthogonal click reactions. researchgate.net Furthermore, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of azide-containing compounds. In cases of complex product mixtures or reactive intermediates, the combination of multiple techniques, including 2D NMR and in-situ IR spectroscopy, provides a comprehensive understanding of the reaction landscape. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (for 1-azido-3-chloropropane) | Reference |

|---|---|---|---|---|

| ¹H | 3.63 | Triplet | CH₂Cl | |

| ¹H | 3.50 | Triplet | CH₂N₃ | |

| ¹H | 2.01 | Multiplet | CH₂CH₂CH₂ | |

| ¹³C | 47.99 | - | CH₂N₃ | |

| ¹³C | 41.35 | - | CH₂Cl | |

| ¹³C | 31.31 | - | CH₂CH₂CH₂ |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-Azido-3-iodopropane, and how can reproducibility be ensured across laboratories?

- Methodology : Follow factorial design principles to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Document purification steps (e.g., column chromatography, distillation) and characterize intermediates using NMR or IR spectroscopy. Reproducibility requires explicit reporting of solvent purity, reaction time, and quenching methods, as per standardized experimental sections in peer-reviewed journals .

- Example Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents azide decomposition |

| Solvent | THF/Water (3:1) | Maximizes solubility |

| Reaction Time | 2–4 hours | Balances conversion vs. side reactions |

Q. Which spectroscopic/chromatographic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use H/C NMR to confirm molecular structure, IR for azide (2100 cm) and iodide (500 cm) groups. For purity, employ GC-MS or HPLC with a polar stationary phase. Conflicting data (e.g., unexpected peaks) should be addressed via spiking experiments, deuterated solvent controls, or repeating analyses under inert atmospheres to rule out degradation .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

- Methodology : Conduct small-scale reactions in fume hoods with blast shields. Use secondary containment for azide-containing waste. Monitor thermal stability via DSC (Differential Scanning Calorimetry) to identify decomposition thresholds. Emergency protocols should include dilute sodium thiosulfate solutions for iodide neutralization .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound in click chemistry?

- Methodology : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G* level, and calculate transition states with intrinsic reaction coordinate (IRC) analysis. Validate results against experimental kinetics (e.g., Arrhenius plots) to confirm mechanistic pathways .

Q. What experimental designs are optimal for assessing the thermal and photolytic stability of this compound under varying storage conditions?

- Methodology : Use accelerated stability studies with controlled variables (temperature, UV exposure). Apply Arrhenius modeling to predict shelf life. For photolysis, employ quartz reactors with monochromatic light sources (e.g., 254 nm). Monitor degradation via in-situ FTIR or Raman spectroscopy .

Q. What statistical approaches resolve contradictions in yield or selectivity data for reactions using this compound?

- Methodology : Conduct root-cause analysis using Fishbone diagrams to identify variables (e.g., impurity profiles, moisture levels). Apply ANOVA to compare datasets across labs. Use Bayesian inference to assess the likelihood of outlier results being systematic vs. random .

Q. How can this compound be strategically utilized in multi-step syntheses to construct complex heterocyclic or polymeric architectures?

- Methodology : Employ azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Optimize stoichiometry via Design of Experiments (DoE) to balance reactivity and steric effects. For polymers, use RAFT polymerization with iodopropyl initiators, characterized by GPC and MALDI-TOF .

Q. What validation strategies are recommended when using molecular dynamics (MD) simulations to predict solvent interactions of this compound?

- Methodology : Simulate solvation in explicit solvents (e.g., water, DMSO) using GROMACS or AMBER. Validate force fields by comparing simulated radial distribution functions with experimental X-ray scattering data. Calibrate dielectric constants against empirical measurements .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

- Experimental Design : Prioritize fractional factorial designs to reduce variable combinations while maintaining statistical power .

- Computational Validation : Always benchmark computational results against experimental controls to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.